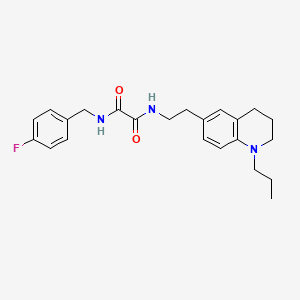

N1-(4-fluorobenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[(4-fluorophenyl)methyl]-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O2/c1-2-13-27-14-3-4-19-15-17(7-10-21(19)27)11-12-25-22(28)23(29)26-16-18-5-8-20(24)9-6-18/h5-10,15H,2-4,11-14,16H2,1H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWISPFUCGABPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-fluorobenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Fluorobenzyl group : Enhances lipophilicity and potential receptor binding.

- Tetrahydroquinoline moiety : Contributes to biological activity through interactions with various molecular targets.

- Oxalamide functional group : Imparts stability and influences reactivity.

The molecular formula of this compound is , with a molecular weight of approximately 397.48 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Tetrahydroquinoline Derivative : Starting from commercially available precursors.

- Introduction of Fluorobenzyl Group : Achieved through nucleophilic substitution reactions.

- Formation of Oxalamide Linkage : The final step involves reacting the tetrahydroquinoline derivative with oxalyl chloride in the presence of a base.

The biological activity of this compound is primarily attributed to its ability to modulate specific protein kinases involved in cellular processes such as proliferation and migration. Notably:

- Kinase Inhibition : The compound has shown promise in inhibiting kinases like c-Met and KDR, which are implicated in tumorigenesis and cancer progression .

- Cellular Effects : Studies indicate that it may affect cellular signaling pathways, leading to altered cell growth and survival rates.

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

| Study Reference | Findings |

|---|---|

| Demonstrated inhibition of c-Met kinase activity in vitro, suggesting potential for cancer treatment. | |

| Identified modulation of cellular migration in cancer cell lines upon treatment with the compound. | |

| Explored the compound's reactivity and stability under various conditions, confirming its viability as a drug candidate. |

Comparative Analysis

When compared to structurally similar compounds, this compound exhibits unique pharmacological properties due to the combination of its functional groups. This uniqueness enhances its potential efficacy in therapeutic applications:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Fluorobenzyl & tetrahydroquinoline | Kinase modulation; anticancer potential |

| Similar Compound A | Different aromatic group | Limited kinase interaction; less effective |

| Similar Compound B | Lacks oxalamide linkage | Reduced stability; lower bioavailability |

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The 4-fluorobenzyl group in the target compound may confer greater metabolic stability compared to methoxy-substituted analogs (e.g., S336) due to fluorine’s electronegativity and resistance to oxidative metabolism .

- Safety Profiles: S336 and its analogs exhibit high NOEL values (≥100 mg/kg/day in rats), suggesting a favorable safety margin for oxalamides with similar metabolic pathways .

Metabolic and Toxicological Comparison

Metabolic Pathways:

- S336 (No. 1768): Rapid metabolism in rat hepatocytes without amide hydrolysis; primary pathways include oxidation of the pyridine ring and glucuronidation .

- Target Compound: Expected to undergo hepatic oxidation (tetrahydroquinoline ring) and possible defluorination, though specific data are lacking. The 4-fluorobenzyl group may slow hydrolysis compared to methoxy analogs .

Toxicity Data:

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound with high yield and purity?

The synthesis involves multi-step reactions, typically starting with the preparation of intermediates like 4-fluorobenzylamine and 1-propyl-1,2,3,4-tetrahydroquinolin-6-ethylamine. Key steps include:

- Condensation reactions using oxalyl chloride or derivatives under inert atmospheres.

- Temperature control : Maintaining 0–5°C during acyl chloride formation to prevent side reactions.

- Catalysts : Triethylamine or DMAP (dimethylaminopyridine) to facilitate amide bond formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures . Critical parameters include pH stabilization (neutral to slightly basic) and anhydrous conditions to avoid hydrolysis of intermediates .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

- Spectroscopy :

- 1H/13C NMR : Assign peaks for fluorobenzyl (δ 7.2–7.4 ppm for aromatic protons) and tetrahydroquinoline (δ 1.2–2.8 ppm for propyl and ethyl chains) .

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion [M+H]+ at m/z corresponding to C₂₈H₃₁FN₄O₂ (calculated: 482.24).

Q. What preliminary biological screening assays are recommended to evaluate this compound’s activity?

Initial screens should focus on:

- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based ADP-Glo™ for ATP-binding targets).

- Receptor binding : Radioligand displacement assays (e.g., GPCRs or nuclear receptors).

- Cytotoxicity : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7). Fluorine substitution enhances membrane permeability, so logP calculations (e.g., SwissADME) are critical for interpreting cellular uptake .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the roles of the 4-fluorobenzyl and tetrahydroquinoline moieties?

- Analog synthesis : Replace 4-fluorobenzyl with chloro/methyl variants and modify the tetrahydroquinoline’s alkyl chain (e.g., ethyl vs. propyl).

- Bioactivity profiling : Compare IC₅₀ values across analogs in target assays. For example, fluorobenzyl derivatives show 2–3× higher binding affinity to serotonin receptors than chloro analogs .

- Computational docking : Use AutoDock Vina to model interactions with active sites (e.g., hydrophobic pockets favoring fluorobenzyl’s lipophilicity) .

Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy?

- Pharmacokinetic (PK) studies : Measure plasma half-life (t₁/₂), bioavailability, and metabolite formation (LC-MS/MS).

- Species-specific metabolism : Compare hepatic microsome stability (human vs. rodent) to identify interspecies metabolic differences.

- Formulation optimization : Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility and reduce clearance .

Q. How can researchers optimize reaction conditions to mitigate low yields during scale-up?

- DoE (Design of Experiments) : Apply factorial design to test variables (temperature, solvent ratio, catalyst loading).

- Continuous flow chemistry : Reduces side reactions (e.g., hydrolysis) by minimizing residence time.

- In-line monitoring : FTIR or ReactIR™ to track intermediate formation and adjust parameters dynamically .

Q. What methodologies validate target engagement in complex biological systems?

- CETSA (Cellular Thermal Shift Assay) : Confirm target binding by measuring protein thermal stabilization.

- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kₐ, kd) using immobilized receptors.

- CRISPR/Cas9 knockouts : Validate phenotype rescue in target-deficient cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.